molecular formula C27H46O3 B12415377 Calcifediol-d6 (monohydrate)

Calcifediol-d6 (monohydrate)

Cat. No.: B12415377
M. Wt: 424.7 g/mol
InChI Key: WRLFSJXJGJBFJQ-UQNRKMJUSA-N
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Description

Calcifediol-d6 (monohydrate) is a deuterium-labeled form of calcifediol, which is a major circulating metabolite of vitamin D3. This compound is used primarily in scientific research to study the metabolism and function of vitamin D. The deuterium labeling allows for precise tracking and analysis in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcifediol-d6 (monohydrate) typically involves the deuteration of calcifediol. This process includes the introduction of deuterium atoms into the calcifediol molecule, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of calcifediol-d6 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and consistent incorporation of deuterium atoms. The final product is then purified and crystallized to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions

Calcifediol-d6 (monohydrate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of calcifediol-d6 can lead to the formation of calcitriol-d6, the active form of vitamin D3.

Scientific Research Applications

Calcifediol-d6 (monohydrate) is widely used in scientific research due to its ability to serve as a tracer in metabolic studies. Its applications include:

    Chemistry: Used to study the metabolic pathways of vitamin D and its derivatives.

    Biology: Used in cell culture studies to investigate the effects of vitamin D on cellular functions.

    Medicine: Used in clinical research to understand the pharmacokinetics and pharmacodynamics of vitamin D analogs.

    Industry: Used in the development of vitamin D supplements and fortified foods.

Mechanism of Action

Calcifediol-d6 (monohydrate) exerts its effects by binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of various genes involved in calcium and phosphate homeostasis. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.

Comparison with Similar Compounds

Similar Compounds

    Calcifediol: The non-deuterated form of calcifediol, used in similar research applications.

Uniqueness

Calcifediol-d6 (monohydrate) is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of vitamin D is crucial.

Properties

Molecular Formula

C27H46O3

Molecular Weight

424.7 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3;

InChI Key

WRLFSJXJGJBFJQ-UQNRKMJUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O.O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Origin of Product

United States

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